3-(4-Fluoro-benzyl)-benzoic acid
Description
Overview of Fluorinated Benzoic Acid Derivatives in Contemporary Chemical Sciences
Fluorinated benzoic acid derivatives are a class of organic compounds that have garnered significant attention in modern chemistry. The introduction of fluorine atoms into the benzoic acid structure can dramatically alter the molecule's physical, chemical, and biological properties. lookchem.com This makes them highly useful in a wide range of applications, from pharmaceuticals and agrochemicals to materials science. lookchem.comkaibangchem.com
These compounds, which include variations like 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid, are characterized by a carboxyl group (-COOH) attached to a benzene (B151609) ring that also contains one or more fluorine substituents. lookchem.com The presence of fluorine can influence factors such as acidity, lipophilicity, and metabolic stability, making these derivatives valuable as intermediates in organic synthesis and as building blocks for more complex molecules. lookchem.comnih.gov Researchers often utilize them in studies exploring the relationship between a molecule's structure and its activity in biological systems. lookchem.com Some fluorinated benzoic acids have even been found to serve as the sole source of carbon and energy for certain bacterial strains, leading to extensive study of their metabolic and catabolic pathways. nih.gov
Significance of the Benzyl (B1604629) Moiety in Structure-Activity Relationship Studies
The benzyl group, a benzene ring attached to a methylene (B1212753) (-CH2-) group, is a crucial component in the study of how a molecule's structure relates to its biological activity. curlyarrows.comwikipedia.org Its presence within a molecule can significantly influence its pharmacological and biochemical behavior. acs.orgacs.org The benzyl group's aromatic nature allows it to stabilize reactive intermediates like carbocations, carbanions, and free radicals, making it a key player in many organic reactions. curlyarrows.com
In medicinal chemistry, the benzyl group is often used as a "protecting group" during the synthesis of complex molecules like pharmaceuticals. wikipedia.orgontosight.ai This means it temporarily blocks a reactive part of a molecule to prevent unwanted side reactions. ontosight.ai Furthermore, the reactivity of the benzylic position—the carbon atom of the methylene group—is of particular interest. curlyarrows.com Substituents on the benzyl group can have a pronounced effect on a drug's activity, suggesting that reactions at this position can be critical for its biological function. acs.org By modifying the benzyl moiety and observing the resulting changes in activity, researchers can gain valuable insights into how a drug interacts with its target in the body. nih.govnih.gov
Contextualizing 3-(4-Fluoro-benzyl)-benzoic Acid within Pharmaceutical and Agrochemical Research
The specific compound, this compound, and its derivatives are of interest in both pharmaceutical and agrochemical research due to the combined properties of the fluorinated benzyl group and the benzoic acid core. kaibangchem.comnih.gov Fluorinated compounds are prevalent in medicinal chemistry, with approximately 20% of commercial drugs containing fluorine. nih.gov The inclusion of fluorine can enhance a drug's effectiveness and metabolic stability. kaibangchem.com
In the pharmaceutical industry, benzoic acid derivatives are used to create a wide array of drugs, including anti-inflammatory and anti-cancer agents. kaibangchem.comnih.gov The core structure of this compound makes it a potential building block for developing new therapeutic agents. ontosight.ai
Similarly, in the agrochemical sector, fluorinated benzoic acids are used as intermediates in the synthesis of pesticides, including herbicides and fungicides. kaibangchem.comontosight.ai These agrochemicals often exhibit high efficacy and low toxicity, making them valuable for modern agriculture. kaibangchem.com The unique structure of this compound positions it as a candidate for the development of new and improved agricultural products. ontosight.aiontosight.ai
Historical Perspectives on the Development and Study of Benzoic Acid Derivatives
The study of benzoic acid and its derivatives has a rich history dating back to the 16th century. wikipedia.orgchemeurope.comwikiwand.com Initially, benzoic acid was discovered through the dry distillation of gum benzoin, a resin from the Styrax tree. wikipedia.orgchemeurope.com It wasn't until 1832 that Justus von Liebig and Friedrich Wöhler determined its chemical structure. chemeurope.comnewworldencyclopedia.org
A significant milestone in the history of benzoic acid was the discovery of its antifungal properties by Salkowski in 1875. wikipedia.orgchemeurope.com This discovery paved the way for its use as a food preservative, a practice that continues today. wikiwand.comnewworldencyclopedia.org In the early 20th century, benzoic acid was also utilized for its medicinal properties as an antiseptic, analgesic, and expectorant. wikipedia.orgwikiwand.com
The first industrial production of benzoic acid involved the reaction of benzotrichloride (B165768) with calcium hydroxide. chemeurope.comnewworldencyclopedia.org However, this method resulted in a product with chlorinated impurities. chemeurope.comnewworldencyclopedia.org For this reason, benzoic acid intended for human consumption was originally obtained by distilling gum benzoin. chemeurope.comnewworldencyclopedia.org Today, synthetic methods, such as the partial oxidation of toluene, are the primary means of commercial production. chemeurope.comresearchgate.net Over the years, the study of benzoic acid has expanded to include a vast number of its derivatives, leading to the development of countless compounds with applications in medicine, industry, and agriculture. ontosight.aiijcrt.orgresearchgate.net
Interactive Data Table: Properties of Benzoic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C14H11FO2 | 230.24 | Not available |
| 4-Fluorobenzoic acid | C7H5FO2 | 140.11 | 456-22-4 wikipedia.orgnist.gov |
| Benzoic acid | C7H6O2 | 122.12 | 65-85-0 wikipedia.org |
| 4-Benzylbenzoic acid | C14H12O2 | 212.24 nih.gov | 136429 (CID) nih.gov |
| 3-Fluoro-4-(3-fluoro-benzyloxy)-benzoic acid | C14H10F2O3 | 264.23 | 22314465 (CID) nih.gov |
| 3-(4-Fluoro-phenylsulfamoyl)-4-methyl-benzoic acid | C14H12FNO4S | 309.31 scbt.com | Not available |
| 4-Fluoro-3-phenoxybenzoic acid | C13H9FO3 | 232.20 | Not available |
| 2-Fluoro-4-(methoxycarbonyl)benzoic acid | C9H7FO4 | 198.15 | Not available |
| 3-Fluoro-4-hydroxybenzoic acid | C7H5FO3 | 156.11 | Not available |
| 3-Fluoro-4-methylbenzoic acid | C8H7FO2 | 154.14 researchgate.net | Not available |
Properties
IUPAC Name |
3-[(4-fluorophenyl)methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c15-13-6-4-10(5-7-13)8-11-2-1-3-12(9-11)14(16)17/h1-7,9H,8H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZZTFXFBHYWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301285157 | |
| Record name | 3-[(4-Fluorophenyl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886569-97-7 | |
| Record name | 3-[(4-Fluorophenyl)methyl]benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886569-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(4-Fluorophenyl)methyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301285157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Chemical Synthesis of 3 4 Fluoro Benzyl Benzoic Acid
Established Synthetic Routes for 3-(4-Fluorophenyl)benzoic Acid
While the primary subject is 3-(4-fluoro-benzyl)-benzoic acid, the foundational chemistry is well-illustrated by the synthesis of the closely related biphenyl (B1667301) compound, 3-(4-fluorophenyl)benzoic acid. The principles of C-C bond formation established here are directly applicable.
Suzuki-Miyaura Cross-Coupling Reactions and their Optimization for Aryl Bromides and Boronic Acids
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds and their derivatives. nih.gov It typically involves the palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. youtube.comyoutube.com This method is favored for its mild reaction conditions, high functional group tolerance, and the low toxicity of its by-products. nih.govnih.gov
A general procedure for synthesizing 3-(4-fluorophenyl)benzoic acid involves the reaction of an aryl bromide with 3-carboxyphenylboronic acid. chemicalbook.com In a typical setup, the aryl bromide is reacted with 1.05 equivalents of 3-carboxyphenylboronic acid in the presence of a base, such as sodium carbonate (Na₂CO₃), and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). chemicalbook.com A palladium catalyst, for instance, a 10 mM Pd(EDTA) solution, facilitates the coupling. chemicalbook.com The reaction is generally heated to 100°C for several hours in a water-based solvent system. chemicalbook.com
Optimization of the Suzuki-Miyaura reaction is a subject of extensive research, focusing on catalysts, ligands, bases, and solvents to improve yields and reaction efficiency.
Catalyst and Ligand Systems: The choice of palladium catalyst and its associated ligands is critical. While traditional catalysts like Pd(PPh₃)₄ are effective, modern systems offer significant improvements. N-Heterocyclic carbene (NHC) palladium complexes, including PEPPSI-type catalysts, have shown high activity in Suzuki couplings. nih.gov The use of specific biarylphosphine ligands, such as S-Phos, can lead to high or quantitative yields across various base and solvent combinations. clockss.org For challenging couplings, including those with unprotected ortho-anilines, specialized catalyst systems like CataXCium A Pd G3 have proven uniquely effective. nih.govresearchgate.net
Base and Solvent Effects: The base and solvent system significantly impacts reaction outcomes. clockss.org While sodium carbonate in water is a common choice chemicalbook.com, other bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. nih.govclockss.org Solvents can range from aqueous systems to organic solvents like dioxane, toluene, and tetrahydrofuran (B95107) (THF). youtube.comclockss.org Optimized conditions might involve a combination such as K₃PO₄ in THF or Cs₂CO₃ in a THF/water mixture. nih.govclockss.org
| Parameter | Example Conditions for Suzuki-Miyaura Coupling | Source |
| Aryl Halide | Aryl Bromide | chemicalbook.com |
| Boronic Acid | 3-Carboxyphenylboronic acid | chemicalbook.com |
| Catalyst | Pd(EDTA), PdCl₂(dppf)·CH₂Cl₂, Pd(OAc)₂ | nih.govchemicalbook.comclockss.org |
| Ligand | S-Phos, dppf | nih.govclockss.org |
| Base | Na₂CO₃, K₃PO₄, Cs₂CO₃ | nih.govchemicalbook.comclockss.org |
| Solvent | H₂O, THF, Dioxane | youtube.comchemicalbook.comclockss.org |
| Temperature | 77-120 °C | nih.govchemicalbook.comclockss.org |
Alternative Catalytic Approaches in C-C Bond Formation for Benzoic Acid Derivatives
Beyond the Suzuki reaction, several other catalytic methods are employed for C-C bond formation in the synthesis of benzoic acid derivatives. These alternatives can offer different selectivities or pathways that avoid boron-based reagents.
One approach involves the direct activation of a C-H bond. organic-chemistry.org For instance, a palladium-mediated oxidation of an aromatic ring can create a site for a subsequent Heck coupling, forming a new C-C bond. organic-chemistry.org Another strategy uses rhodium catalysts to activate a C-H bond for addition across an alkene. organic-chemistry.org
Organocatalysis, which uses small organic molecules as catalysts, represents another alternative for C-C bond formation, avoiding the use of potentially toxic metals. researchgate.net Additionally, methods utilizing carbon dioxide (CO₂) as a C1 building block are gaining attention. diva-portal.orgmorressier.com One such process involves the palladium-catalyzed hydroxycarbonylation of aryl iodides with CO, which can be generated electrochemically from CO₂ to avoid handling the hazardous gas directly. diva-portal.org This method can produce a wide range of benzoic acid derivatives at room temperature. diva-portal.org Catalyst-free methods, driven by thermal or photochemical energy, are also being explored as environmentally friendly options for C-C bond formation. researchgate.net
Novel Synthetic Strategies and Innovations for Enhanced Yield and Purity
The drive for more efficient, sustainable, and high-purity chemical manufacturing has led to the adoption of novel synthetic strategies.
Green Chemistry Principles in the Synthesis of Fluorinated Benzoic Acids
Green chemistry aims to reduce the environmental impact of chemical processes. In the synthesis of benzoic acid derivatives, this often involves using environmentally benign solvents, reducing waste, and improving energy efficiency. brazilianjournals.com.br A key development is the use of water as a reaction solvent, which is a significant improvement over volatile organic compounds. brazilianjournals.com.brrsc.org For example, the Schotten-Baumann method for benzoylation can be performed in an aqueous environment at room temperature. brazilianjournals.com.br Furthermore, the use of abundant and non-toxic feedstocks like CO₂ aligns with green chemistry principles. diva-portal.org The development of catalyst- and additive-free reactions further contributes to sustainability by simplifying product purification and reducing chemical waste. researchgate.net
Microwave-Assisted Synthesis and Flow Chemistry Techniques
Microwave-assisted synthesis and flow chemistry are two powerful technologies that can dramatically enhance reaction efficiency, yield, and purity.
Microwave-Assisted Synthesis: Microwave irradiation can accelerate chemical reactions by rapidly and uniformly heating the reaction mixture. ijprdjournal.comrasayanjournal.co.in This often leads to significantly shorter reaction times, reduced side product formation, and improved yields compared to conventional heating methods. ijprdjournal.comrasayanjournal.co.in For example, the hydrolysis of benzamide (B126) to benzoic acid, which takes an hour under conventional reflux, can be completed in just 7 minutes with a 99% yield using microwave assistance. rasayanjournal.co.in In the context of fluorinated biphenyl derivatives, microwave synthesis has been shown to boost yields to as high as 85% while drastically cutting reaction times. It is also effective for multicomponent reactions, enabling the synthesis of complex heterocyclic structures in minutes. nih.gov
Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream within a reactor. This technique offers precise control over reaction parameters like temperature, pressure, and mixing, leading to enhanced safety, reproducibility, and scalability. uc.pt A notable advantage is the significant reduction in reaction time. For instance, the synthesis of 2,2′-diselenobis(benzoic acid) was achieved in an excellent yield with a reaction time as short as 90 seconds using water as a solvent in a continuous flow system. rsc.org Flow chemistry can also be used for multi-step sequential processes, allowing for the synthesis of complex molecules like oxazole (B20620) carboxylic acid derivatives in multigram quantities without intermediate workup or purification steps. uc.pt
| Synthesis Technique | Typical Reaction Time | Key Advantages | Source |
| Conventional Heating | Hours to Days | Well-established, simple equipment | rasayanjournal.co.in |
| Microwave-Assisted | Minutes | Rapid heating, reduced side reactions, higher yields | ijprdjournal.comrasayanjournal.co.in |
| Flow Chemistry | Seconds to Minutes | Precise control, enhanced safety, scalability, rapid | rsc.orguc.pt |
Precursor Synthesis and Derivatization Approaches
Precursor Synthesis: The building blocks for the target molecule are typically a functionalized benzoic acid and a functionalized fluorinated aromatic compound. For a Suzuki-type coupling to produce this compound, the key precursors would be 3-bromobenzoic acid (or a related derivative) and (4-fluorobenzyl)boronic acid.
The synthesis of functionalized benzoic acid precursors is well-documented. For example, 3-bromo-4-fluoro-benzoic acid can be prepared from fluorobenzene (B45895) through a sequence of Friedel-Crafts acylation, bromination, and hypochlorite (B82951) oxidation. google.com Other precursors, like 3-hydroxy-4-fluorobenzoic acid, can be synthesized from 4-fluorophenol (B42351) via carboxylation. google.com The synthesis of boronic acids often starts from the corresponding halide, which is converted to an organolithium or Grignard reagent and then reacted with a borate (B1201080) ester like trimethoxyborane, followed by hydrolysis. youtube.com
Derivatization Approaches: The carboxylic acid group of the final product is a versatile functional handle for further derivatization. Standard esterification can be performed by reacting the benzoic acid with an alcohol in the presence of an acid catalyst or using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). globalscientificjournal.comresearchgate.net The acid can also be converted into more complex structures. For instance, 4-fluorobenzoic acid has been transformed into hydrazides, which are then used to synthesize Schiff bases and 1,3,4-oxadiazole (B1194373) analogs. researchgate.netresearchgate.net Specialized derivatization reagents can be used to tag the carboxylic acid for analytical purposes, such as improving its detection in mass spectrometry. nih.govnih.gov
Synthesis of Fluorinated Benzaldehydes and Related Building Blocks
The preparation of fluorinated benzaldehydes, particularly 4-fluorobenzaldehyde, is a critical first step in the synthesis of this compound. Various synthetic routes have been developed to produce this key intermediate.
One common method is the halogen-exchange reaction , where 4-chlorobenzaldehyde (B46862) is converted to 4-fluorobenzaldehyde. wikipedia.org This process typically involves heating 4-chlorobenzaldehyde with a fluoride (B91410) source, such as spray-dried potassium fluoride, in the presence of a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide and a crown ether to enhance the reactivity of the fluoride ion. prepchem.com
Another industrially significant approach is the carbonylation of fluorobenzene . google.comwipo.int In this process, fluorobenzene is heated with carbon monoxide and a hydrogen halide in the presence of a strong Lewis acid catalyst. google.comwipo.int This regioselective reaction forms a Lewis acid complex of 4-fluorobenzaldehyde, which is then liberated by quenching the reaction mixture. google.com
A third method involves the chlorination and subsequent hydrolysis of 4-fluorotoluene (B1294773) . google.com 4-fluorotoluene is first chlorinated to produce 4-fluorobenzal chloride. This intermediate is then hydrolyzed under heating with a composite catalyst, such as ferric trichloride (B1173362) and zinc chloride, to yield 4-fluorobenzaldehyde. google.com This method is noted for its high reaction yield and suitability for industrial production. google.com
Table 1: Comparison of Synthetic Methods for 4-Fluorobenzaldehyde
| Synthetic Method | Starting Material | Key Reagents | Advantages | Reference(s) |
| Halogen-Exchange | 4-Chlorobenzaldehyde | Potassium fluoride, Phase-transfer catalyst | Improved and practical synthesis | wikipedia.orgprepchem.com |
| Carbonylation | Fluorobenzene | Carbon monoxide, Lewis acid, Hydrogen halide | Commercially feasible, Industrial scale | google.comwipo.int |
| Chlorination/Hydrolysis | 4-Fluorotoluene | Chlorine, Ferric trichloride, Zinc chloride | High yield, Simple operation | google.com |
Preparation of Substituted Benzoic Acid Intermediates
A crucial component for the synthesis of the target molecule is a suitably substituted benzoic acid. 3-Formylbenzoic acid , also known as 3-carboxybenzaldehyde, is a key intermediate. sigmaaldrich.comchemicalbook.com This bifunctional molecule possesses both a carboxylic acid group and an aldehyde group, making it a versatile building block for further chemical transformations. sigmaaldrich.com It is commercially available as a powder and is soluble in methanol. sigmaaldrich.comchemicalbook.com
The synthesis of various substituted benzoic acid intermediates is well-documented in chemical literature. For instance, the preparation of 3-bromo-4-fluoro-benzoic acid can be achieved through a multi-step process starting from fluorobenzene. google.com This involves an initial acylation with acetyl chloride, followed by bromination and subsequent oxidation of the resulting bromination product with a hypochlorite solution. google.com Such halogenated benzoic acids can serve as precursors for more complex structures through cross-coupling reactions.
The synthesis of other derivatives, such as 3-fluoro-4-methyl-benzoic acid and 3-fluoro-4-hydroxy benzoic acid , also involves multi-step reaction sequences starting from substituted toluenes or methoxy (B1213986) benzoic acids, respectively. prepchem.comprepchem.com These examples highlight the versatility of synthetic routes available for creating a diverse range of substituted benzoic acid intermediates that can be employed in the synthesis of more complex molecules. researchgate.netnih.gov
Table 2: Properties of Key Benzoic Acid Intermediates
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Key Features | Reference(s) |
| 3-Formylbenzoic acid | 619-21-6 | C₈H₆O₃ | 173-175 | Contains both aldehyde and carboxylic acid groups | sigmaaldrich.comchemicalbook.com |
| 3-Bromo-4-fluoro-benzoic acid | 403-17-8 | C₇H₄BrFO₂ | Not specified | Halogenated intermediate for further functionalization | google.comgoogle.com |
| 2-Carboxybenzaldehyde | 119-67-5 | C₈H₆O₃ | Not specified | Isomer of 3-formylbenzoic acid; exhibits ring-chain tautomerism | wikipedia.org |
Stereoselective Synthesis and Chiral Resolution Techniques for Related Compounds
While this compound itself is not chiral, the introduction of a chiral center, for example by converting the benzylic methylene (B1212753) group into a stereogenic carbinol center, would result in chiral analogs. The synthesis of such chiral compounds necessitates the use of stereoselective methods or chiral resolution techniques.
A primary strategy for introducing a chiral center in related diarylmethane structures is the enantioselective reduction of a prochiral ketone . wikipedia.org This involves the reduction of a ketone precursor, such as 3-(4-fluorobenzoyl)benzoic acid, to a chiral alcohol. nih.gov This transformation can be achieved using various methods:
Catalytic Asymmetric Reduction: Chiral catalysts, such as oxazaborolidines, can be used with stoichiometric reducing agents like borane (B79455) or catecholborane to achieve high enantioselectivity. wikipedia.org Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are also employed in asymmetric transfer hydrogenation reactions, using isopropanol (B130326) or formic acid as the hydrogen source. wikipedia.org
Biocatalytic Reduction: Enzymes, particularly alcohol dehydrogenases from various microorganisms and plants, are highly effective for the stereoselective reduction of prochiral ketones. researchgate.netmdpi.com These biocatalysts can provide high yields and excellent optical purity for the resulting chiral alcohols. researchgate.net For example, alcohol dehydrogenase from Ralstonia sp. (RasADH) has shown high activity and stereoselectivity in the reduction of diaryl ketones. mdpi.com
The development of chiral derivatizing agents, such as 2-(2-(trifluoromethyl)-1H-benzo[d]imidazole-1-yl)benzoic acid (TBBA), is crucial for the determination of the absolute configuration of the resulting chiral molecules through NMR spectroscopy. acs.org Furthermore, recent advances in frustrated Lewis pair (FLP) mediated C-F bond activation using chiral Lewis bases offer novel pathways for the stereoselective synthesis of enantioenriched benzyl (B1604629) fluorides from geminal difluoroalkanes, which could be applied to the synthesis of chiral fluorinated building blocks. nih.gov
Advanced Spectroscopic and Analytical Characterization of 3 4 Fluoro Benzyl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, it is possible to map the precise connectivity of atoms within a molecule.
The ¹H NMR spectrum of 3-(4-fluoro-benzyl)-benzoic acid is expected to display distinct signals corresponding to the nine unique proton environments. The carboxylic acid proton is anticipated to appear as a broad singlet far downfield, typically above 12 ppm, due to its acidic nature and hydrogen bonding. The aromatic protons on the two benzene (B151609) rings will resonate in the region of approximately 7.0 to 8.0 ppm. The protons on the fluorinated ring often exhibit a characteristic AA'BB' system, appearing as two triplets or doublet of doublets. The protons on the benzoic acid ring will show splitting patterns consistent with 1,3-disubstitution. The benzylic methylene (B1212753) protons (-CH₂-) are expected to appear as a sharp singlet around 4.0 ppm.
The ¹³C NMR spectrum provides information on the carbon framework. This compound has 14 carbon atoms, but due to symmetry in the 4-fluorobenzyl group, 12 distinct signals are expected. The carboxylic carbon is the most deshielded, appearing around 172 ppm. The aromatic carbons resonate between 115 and 142 ppm. The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JC-F), and its chemical shift will be significantly affected. The benzylic carbon signal is expected around 41 ppm.
Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| COOH | ~12.9 | broad singlet | - |
| H-2 | ~7.9 | singlet (or triplet) | ~1.5 |
| H-4 | ~7.8 | doublet | ~7.7 |
| H-6 | ~7.6 | doublet | ~7.7 |
| H-5 | ~7.5 | triplet | ~7.7 |
| H-2', H-6' | ~7.3 | doublet of doublets | ~8.5, 5.6 |
| H-3', H-5' | ~7.1 | triplet | ~8.8 |
Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~172.5 |
| C-4' (C-F) | ~161.0 (d, ¹JC-F ≈ 243 Hz) |
| C-1 | ~141.5 |
| C-3 | ~137.0 |
| C-1' | ~135.5 (d, ⁴JC-F ≈ 3 Hz) |
| C-2', C-6' | ~131.0 (d, ³JC-F ≈ 8 Hz) |
| C-4 | ~130.5 |
| C-2 | ~129.5 |
| C-5 | ~129.0 |
| C-6 | ~128.0 |
| C-3', C-5' | ~115.5 (d, ²JC-F ≈ 21 Hz) |
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent aromatic protons on the benzoic acid ring (H-4 with H-5, and H-5 with H-6). Similarly, correlations between H-2'/H-6' and H-3'/H-5' on the fluorinated ring would be observed, confirming their positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It would be used to definitively link each aromatic proton signal to its corresponding carbon signal and the methylene proton signal to the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (two or three bond) C-H correlations, which helps to piece the molecular fragments together. Key expected correlations include:
The benzylic protons (CH₂) showing correlation to the quaternary carbons C-3 and C-1', as well as aromatic carbons C-2 and C-4 of the benzoic acid ring and C-2' and C-6' of the fluorophenyl ring.
The H-2 proton of the benzoic acid ring showing correlations to the carboxylic carbon (C=O) and carbons C-4 and C-6.
The H-2'/H-6' protons showing correlation to the fluorine-bearing carbon C-4'.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula, and providing structural information through fragmentation analysis.
HRESIMS is used to determine the exact mass of the molecule with high precision. For this compound (Molecular Formula: C₁₄H₁₁FO₂), the calculated monoisotopic mass is 230.0743. HRESIMS analysis would be expected to show a molecular ion peak ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode) that matches this calculated value to within a few parts per million (ppm), thus confirming the elemental composition.
Common fragmentation patterns in negative ion mode would involve the loss of CO₂ (44 Da) from the deprotonated molecular ion. In positive ion mode, key fragments would likely arise from the cleavage of the benzylic C-C bond, leading to the formation of the fluorobenzyl cation (m/z 109) or the tropylium ion equivalent.
GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of synthetic products. Due to the low volatility of carboxylic acids, derivatization is often required prior to GC-MS analysis. This compound would typically be converted to its more volatile methyl ester derivative (e.g., using diazomethane or BF₃·MeOH).
The GC chromatogram would ideally show a single major peak corresponding to the derivatized product. The mass spectrum of this peak would exhibit a molecular ion corresponding to the methyl ester (C₁₅H₁₃FO₂) and a fragmentation pattern consistent with the structure, thus confirming the identity of the main component and allowing for the detection and potential identification of any impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its structure.
The most prominent feature would be the very broad absorption band for the O-H stretch of the carboxylic acid, typically appearing in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids. The C=O stretching vibration of the carbonyl group is expected to be a strong, sharp band around 1710-1680 cm⁻¹. Other key absorptions include C=C stretching vibrations for the two aromatic rings (approx. 1600-1450 cm⁻¹) and a strong C-F stretching band around 1220 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H stretch | Carboxylic Acid | 3300 - 2500 | Strong, Broad |
| C-H stretch | Aromatic | 3100 - 3000 | Medium |
| C-H stretch | Aliphatic (CH₂) | 2950 - 2850 | Medium |
| C=O stretch | Carboxylic Acid | 1710 - 1680 | Strong |
| C=C stretch | Aromatic | 1600, 1585, 1450 | Medium-Strong |
| C-O stretch | Carboxylic Acid | 1320 - 1210 | Strong |
| C-F stretch | Fluoroaromatic | ~1220 | Strong |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Diazomethane |
Analysis of Carboxylic Acid and Aromatic Ring Vibrations
The molecular structure of this compound contains several key functional groups whose vibrational characteristics can be probed by spectroscopic methods: a carboxylic acid, a disubstituted benzene ring, and a monosubstituted fluorinated benzene ring.
The carboxylic acid moiety (-COOH) is a primary focus of vibrational analysis. It produces several distinct and characteristic absorption bands. A very broad O–H stretching vibration is typically observed, which arises from the hydrogen-bonded hydroxyl groups of the carboxylic acid dimers. stmarys-ca.edu The carbonyl group (C=O) stretching vibration appears as a strong, sharp peak. docbrown.info Additionally, C–O stretching and O–H bending vibrations from the carboxylic acid group provide further structural confirmation. stmarys-ca.eduspectroscopyonline.com
The two aromatic rings also exhibit characteristic vibrations. C=C stretching vibrations within the benzene rings typically appear as multiple peaks in the mid-infrared region. stmarys-ca.edu Aromatic C–H stretching vibrations are also identifiable. docbrown.info Furthermore, the substitution patterns on both rings give rise to specific C–H bending vibrations, which can help confirm the positions of the substituents. stmarys-ca.edu The presence of the C-F bond from the fluorobenzyl group will also produce a characteristic stretching vibration.
FT-IR and Raman Spectroscopy
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful complementary techniques for identifying the vibrational modes of this compound. stmarys-ca.edu FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. stmarys-ca.edu Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light.
In the FT-IR spectrum of this compound, the most prominent feature of the carboxylic acid group is the broad O-H stretching band, which can span from approximately 2500 to 3300 cm⁻¹. stmarys-ca.edudocbrown.info The C=O stretching vibration for an aromatic carboxylic acid is expected in the range of 1710 to 1680 cm⁻¹ due to conjugation. spectroscopyonline.com The C-O stretch is anticipated between 1320 and 1210 cm⁻¹, while a broad O-H wagging (out-of-plane bend) is often found around 960 to 900 cm⁻¹. spectroscopyonline.com
The aromatic portions of the molecule produce C=C stretching peaks between 1600 and 1450 cm⁻¹. stmarys-ca.edu Aromatic C-H stretches typically appear just above 3000 cm⁻¹. docbrown.info The C-F stretching vibration is expected to produce a strong band, typically in the 1250-1000 cm⁻¹ region. Raman spectroscopy is particularly useful for observing the symmetric vibrations of the non-polar C=C bonds in the aromatic rings.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |
| Carboxylic Acid | C=O Stretch | 1680 - 1710 | Strong, Sharp |
| Aromatic Rings | C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic Rings | C=C Stretch | 1450 - 1600 | Medium to Weak, Multiple Bands |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Strong |
| Fluorinated Ring | C-F Stretch | 1000 - 1250 | Strong |
| Carboxylic Acid | O-H Wag | 900 - 960 | Medium, Broad |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. libretexts.org The absorption of this energy promotes electrons from a ground state to a higher energy excited state. libretexts.org The chromophores in this compound—the two aromatic rings and the carbonyl group of the carboxylic acid—are responsible for its UV absorption profile.
| Transition | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π | Aromatic Rings, C=O group | UV (200-300 nm) | High |
| n → π | C=O group (Carboxylic Acid) | UV (>280 nm) | Low |
Chromatographic Techniques for Purity and Quantitative Analysis
Chromatography is indispensable for separating the target compound from impurities, starting materials, and byproducts, as well as for quantifying its concentration.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and its higher-resolution counterpart, UHPLC, are premier techniques for assessing the purity of this compound and performing quantitative analysis. ekb.eg A reversed-phase HPLC method is typically employed for benzoic acid derivatives. ekb.eghelixchrom.com In this setup, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase.
The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like formic or phosphoric acid) and an organic solvent such as acetonitrile or methanol. ekb.eg A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient separation of compounds with varying polarities. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, such as near its λmax. ekb.eg UHPLC offers advantages of faster analysis times and improved resolution due to the use of smaller stationary phase particles. nih.gov
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min (HPLC); 0.4 mL/min (UHPLC) |
| Detection | UV at ~230 nm |
| Column Temperature | 25-30 °C |
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a fast, simple, and cost-effective method ideal for monitoring the progress of a chemical reaction, such as the synthesis of this compound. sigmaaldrich.comnih.gov The technique involves spotting a small amount of the reaction mixture onto a plate coated with a stationary phase, typically silica gel. nih.gov
The plate is then placed in a chamber containing a suitable mobile phase (eluent), often a mixture of a nonpolar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate or ethanol). sigmaaldrich.com As the mobile phase ascends the plate via capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. The more polar carboxylic acid product will typically have a lower retention factor (Rf) than less polar starting materials. The separation is visualized under UV light, where the aromatic compounds appear as dark spots, allowing for a qualitative assessment of the consumption of reactants and the formation of the product. nih.gov
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, fluorine) within a sample of this compound. The experimentally determined percentages are then compared to the theoretical values calculated from its molecular formula, C₁₄H₁₁FO₂.
A close correlation between the experimental and theoretical values (typically within ±0.4%) provides strong evidence for the compound's empirical formula and serves as a crucial indicator of its purity. This technique confirms that no significant elemental impurities are present in the purified sample.
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 14 | 168.154 | 73.03% |
| Hydrogen (H) | 1.008 | 11 | 11.088 | 4.82% |
| Fluorine (F) | 18.998 | 1 | 18.998 | 8.25% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.90% |
| Total | - | - | 230.238 | 100.00% |
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of established crystallographic databases, including the Cambridge Structural Database (CSD), indicates that the specific single-crystal X-ray structure of this compound has not been publicly reported. Therefore, detailed experimental data on its solid-state structure, such as unit cell parameters and atomic coordinates, are not available.
X-ray crystallography is a definitive analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.
In the absence of specific experimental data for this compound, it is possible to infer likely structural characteristics based on the known crystal structures of analogous benzoic acid derivatives. A predominant structural motif observed in the crystal structures of many carboxylic acids is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxyl groups of two adjacent molecules. This O—H···O hydrogen bonding is a highly stable arrangement that significantly influences the physical properties of the compound in the solid state.
Illustrative Crystallographic Data for a Related Compound: 3-Fluoro-4-methylbenzoic Acid
| Parameter | Value |
|---|---|
| Chemical Formula | C8H7FO2 |
| Formula Weight | 154.14 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| Volume (ų) | 696.98 (16) |
| Z | 4 |
| Temperature (K) | 120 |
Illustrative Hydrogen Bond Geometry for 3-Fluoro-4-methylbenzoic Acid
| D—H···A | d(D—H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |
|---|---|---|---|---|
| O1—H01···O2i | 0.92 (4) | 1.70 (4) | 2.6117 (17) | 176 (3) |
Symmetry code: (i) −x, −y+2, −z+1
The determination of the actual crystal structure of this compound through experimental means would be required to confirm these expected structural features and to provide a definitive analysis of its solid-state conformation and packing arrangement.
Medicinal Chemistry and Biological Activity of 3 4 Fluoro Benzyl Benzoic Acid and Its Analogs
Structure-Activity Relationship (SAR) Studies
The biological activity of a molecule is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their efficacy and selectivity. For 3-(4-Fluoro-benzyl)-benzoic acid and its analogs, SAR studies have provided valuable insights into how different parts of the molecule contribute to its biological effects.
Impact of Fluorine Substitution on Biological Efficacy and Selectivity
The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate various properties. In the context of benzoic acid derivatives, fluorine substitution can significantly influence their biological activity. For instance, studies on fluorinated benzo[j]fluoranthene derivatives have shown that fluorine substitution can enhance mutagenic activity compared to the parent compound. nih.gov The position of the fluorine atom is critical; for example, 4F-B[j]F was found to be more mutagenic in certain bacterial strains than 10F-B[j]F. nih.gov This highlights the nuanced effects of positional isomerism of fluorine on genotoxicity.
In the case of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, analogs with a fluorine substituent were investigated as potent TRPV1 antagonists. nih.gov The presence and position of the fluorine atom were key determinants of their antagonist activity. nih.gov These findings underscore the importance of strategic fluorine placement to achieve desired biological outcomes, a principle that is applicable to the design of novel this compound analogs.
Role of the Benzyl (B1604629) Linker in Ligand-Receptor Interactions
The benzyl group in this compound serves as a linker, connecting the two aromatic rings. The nature and conformation of this linker are pivotal for how the molecule interacts with its biological target. In a series of 3-benzyl-5-indolecarboxamides, the benzyl group was a key structural feature for their activity as leukotriene receptor antagonists. sigmaaldrich.com
Similarly, for N-benzyl-2-phenylpyrimidin-4-amine derivatives, the benzyl moiety plays a crucial role in their potency as USP1/UAF1 deubiquitinase inhibitors. acs.org SAR studies on these compounds revealed that substitutions on the benzyl ring were well-tolerated and allowed for the modulation of the compound's properties. acs.org The flexibility and rotational freedom of the benzyl linker can allow the molecule to adopt an optimal conformation for binding to a receptor's active site. Molecular docking studies of some inhibitors have shown that moieties like the phenethylthio group, which is structurally related to the benzyl group, can occupy hydrophobic pockets in the target protein, participating in crucial interactions that determine binding affinity. nih.gov
Modulations of the Benzoic Acid Moiety for Optimized Activity
The benzoic acid group is a common pharmacophore in many biologically active compounds. Its acidic nature allows it to participate in important interactions such as hydrogen bonding with receptor sites. nih.gov For a series of 2,5-substituted benzoic acid inhibitors of anti-apoptotic proteins, the carboxyl group of the benzoic acid was found to form an essential hydrogen bond with an arginine residue in the target protein. nih.gov
Modifications to the benzoic acid moiety can lead to significant changes in activity. For example, isosteric replacement of the carboxylic acid with a tetrazole group in some STAT3 inhibitors did not improve activity. acs.org Similarly, converting the benzoic acid to a phenylacetic acid derivative resulted in a remarkable decrease in activity. acs.org These findings highlight the specific requirement of the benzoic acid scaffold for optimal biological function in certain contexts.
Potential Therapeutic Applications
The structural features of this compound and its analogs suggest their potential for various therapeutic applications, drawing parallels from the known activities of other benzoic acid derivatives.
Anticancer and Antitumor Properties of Benzoic Acid Derivatives
Benzoic acid and its derivatives have been recognized for their potential as anticancer agents. nih.govbenthamscience.comresearchgate.net They can retard cancer cell growth through various mechanisms, including the inhibition of histone deacetylases (HDACs). nih.gov Elevated HDAC activity is observed in many cancers, and its inhibition is a valid strategy to halt cancer cell proliferation. nih.gov Naturally occurring benzoic acid derivatives are considered promising candidates for HDAC inhibitors with potentially fewer side effects than existing synthetic inhibitors. nih.gov
Furthermore, some benzoic acid derivatives have been shown to enhance the tumor-killing effects of chemotherapy and radiation therapy. google.com They can act as agonists of the nuclear xenobiotic receptor PXR/SXR, affecting cell cycle progression and promoting apoptotic cell death in tumor cells. google.com The development of synthetic benzoic acid derivatives is an active area of research with the goal of creating more effective cancer treatments. nih.govbenthamscience.com
| Compound Class | Mechanism of Action | Therapeutic Potential |
| Benzoic Acid Derivatives | HDAC Inhibition | Retardation of cancer cell growth. nih.gov |
| Benzoic Acid Derivatives | PXR/SXR Agonism | Enhancement of chemotherapy and radiotherapy effects. google.com |
| Synthetic Benzoic Acid Derivatives | Various | Development of more efficient cancer treatments. nih.govbenthamscience.com |
Anti-inflammatory and Antimicrobial Activities
Benzoic acid and its derivatives are well-known for their antimicrobial properties and are often used as preservatives in food and cosmetic products. ijcrt.org Their mechanism of action involves disrupting the pH balance within microbial cells, leading to the inhibition of their growth. ijcrt.org The antimicrobial activity is generally more effective in acidic conditions. ijcrt.org The position of substituents on the benzoic acid ring can influence the antibacterial effect. nih.gov
In addition to their antimicrobial effects, certain benzoic acid derivatives exhibit anti-inflammatory properties. For example, a newly synthesized derivative, 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid, was shown to inhibit the production of inflammatory mediators in activated microglial cells. nih.gov This suggests that such compounds could have potential for development as anti-inflammatory agents. nih.gov Similarly, derivatives of 2H-1,4-benzoxazin-3(4H)-one, which can be considered analogs of benzoic acid, have demonstrated anti-inflammatory activity by downregulating inflammatory enzymes and reducing oxidative stress. nih.gov
| Activity | Mechanism/Effect | Examples |
| Antimicrobial | Disruption of cellular pH balance. ijcrt.org | Inhibition of bacteria, fungi, and yeast. ijcrt.org |
| Anti-inflammatory | Inhibition of inflammatory mediators (e.g., NO, PGE2). nih.gov | 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid. nih.gov |
| Downregulation of inflammatory enzymes (iNOS, COX-2). nih.gov | 2H-1,4-benzoxazin-3(4H)-one derivatives. nih.gov |
Neuroprotective Effects and Central Nervous System Applications
Analogs of this compound have demonstrated significant potential in the realm of neuroprotection and applications within the central nervous system (CNS). These compounds are being investigated for their therapeutic possibilities in a range of neurological and neuropsychiatric disorders.
One area of focus is their role in mitigating neurodegenerative diseases. For instance, certain benzoic acid derivatives are being explored for their ability to protect neurons from damage. Research into phenolic acid metabolites, such as 4-hydroxybenzoic acid, has shown that they can defend cerebellar granule neurons from oxidative stress and glutamate-induced excitotoxicity. nih.gov While some phenolic acids like protocatechuic acid are effective against nitric oxide-induced cell death, others like 4-hydroxybenzoic acid show greater protection against excitotoxicity. nih.gov This highlights the nuanced structure-activity relationships that govern the neuroprotective profiles of these compounds.
Furthermore, derivatives of this compound have been developed as potent antagonists for receptors implicated in neurological and psychiatric conditions. For example, a series of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides, which are structurally related, have been identified as powerful TRPV1 antagonists, showing promise as analgesics in neuropathic pain models. nih.gov
The versatility of this chemical scaffold is also evident in its application to epilepsy research. A novel compound, 4-(2-chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one (GM-90432), has been identified as a potent anti-epileptic agent. nih.govmdpi.com Studies in zebrafish models of epilepsy have shown that this compound can alleviate seizure-like behaviors and protect against neuronal death by modulating neurotransmitter levels and reducing oxidative stress. nih.govmdpi.com Specifically, it has been observed to upregulate neuroprotective substances like 5-hydroxytryptamine and various neurosteroids while downregulating substances associated with neuronal hyperexcitability, such as gamma-aminobutyric acid (GABA) in a pentylenetetrazole (PTZ)-induced seizure model. nih.govmdpi.com
Additionally, the core structure has been utilized to create ligands for dopamine (B1211576) receptors, which are key targets in the treatment of schizophrenia and other neuropsychiatric disorders. nih.gov For example, 3-(4-[¹⁸F]fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one has been developed as a selective D4 receptor radioligand, which could aid in understanding the role of these receptors in cognition and emotion. nih.gov
The following table summarizes the neuroprotective and CNS activities of selected analogs:
| Compound/Analog Class | Target/Application | Observed Effect |
| 4-Hydroxybenzoic acid | Neuroprotection | Protects against oxidative stress and glutamate (B1630785) excitotoxicity nih.gov |
| 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamides | TRPV1 Antagonism | Analgesic activity in neuropathic pain models nih.gov |
| 4-(2-Chloro-4-fluorobenzyl)-3-(2-thienyl)-1,2,4-oxadiazol-5(4H)-one | Anti-epileptic | Alleviates seizures, modulates neurotransmitters, reduces oxidative stress nih.govmdpi.com |
| 3-(4-[¹⁸F]Fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one | Dopamine D4 Receptor Ligand | Potential for imaging and studying neuropsychiatric disorders nih.gov |
Enzyme Inhibition Studies (e.g., acetylcholinesterase, α-glucosidase, soluble epoxide hydrolase)
Derivatives of this compound have been the subject of extensive research into their enzyme inhibitory activities, with significant findings related to acetylcholinesterase, α-glucosidase, and soluble epoxide hydrolase (sEH).
Acetylcholinesterase Inhibition: While direct studies on this compound as an acetylcholinesterase inhibitor are not prominent, the broader class of benzoic acid derivatives and related heterocyclic compounds have been investigated for this purpose. The inhibition of acetylcholinesterase is a key strategy in the management of Alzheimer's disease.
α-Glucosidase Inhibition: Several studies have highlighted the potential of benzoic acid derivatives as α-glucosidase inhibitors, which is a therapeutic target for managing type 2 diabetes. mdpi.comnih.gov By inhibiting this enzyme, the breakdown of carbohydrates into glucose is slowed, leading to better control of blood sugar levels. mdpi.comscielo.br For instance, novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides have been synthesized and shown to be potent inhibitors of the α-glucosidase enzyme. mdpi.com Certain derivatives in this series were found to be significantly more effective than the standard drug, acarbose (B1664774). mdpi.com The inhibitory activity is often enhanced by the presence of electron-withdrawing groups on the benzoyl and N-phenyl moieties. mdpi.com
Soluble Epoxide Hydrolase (sEH) Inhibition: A significant body of research has focused on the development of sEH inhibitors based on the this compound scaffold and its analogs. nih.govnih.gov The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including inflammation, pain, and cardiovascular diseases, by preventing the degradation of beneficial epoxyeicosatrienoic acids (EETs). nih.govnih.gov
A rationally designed library of sEH inhibitors has been developed for the potential treatment of acute pancreatitis. nih.gov One promising lead compound emerged from in vitro screening for sEH inhibitory potency and pharmacokinetic profiling. nih.gov Furthermore, potent sEH inhibitors have been developed as analgesics for neuropathic pain, offering a non-addictive alternative to opioids. acs.org These inhibitors act as slow-tight binding transition-state mimics of the enzyme. acs.org
The inhibitory activities of selected analogs are presented in the table below:
| Enzyme Target | Compound Class/Analog | Key Findings |
| α-Glucosidase | 2-(3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govnih.govthiazin-2-yl)-N-arylacetamides | Potent inhibition, with some derivatives outperforming acarbose mdpi.com |
| Soluble Epoxide Hydrolase (sEH) | Rationally designed sEH inhibitors | Identification of lead compounds for acute pancreatitis treatment nih.gov |
| Soluble Epoxide Hydrolase (sEH) | Slow-tight binding transition-state mimics | Development of potent analgesics for neuropathic pain acs.org |
Potential in Cardiovascular and Neurological Disorder Treatment
The structural framework of this compound and its analogs holds considerable promise for the development of novel treatments for both cardiovascular and neurological disorders.
Cardiovascular Disorders: The therapeutic potential in the cardiovascular realm is closely linked to the inhibition of soluble epoxide hydrolase (sEH). nih.gov By inhibiting sEH, the levels of epoxyeicosatrienoic acids (EETs) are increased. EETs possess beneficial cardiovascular effects, including anti-inflammatory and vasodilatory properties. This mechanism of action makes sEH inhibitors attractive candidates for treating conditions such as hypertension and heart failure. nih.gov The development of potent and selective sEH inhibitors could offer a novel approach to managing cardiovascular diseases. nih.govchemicalpapers.com
Drug repurposing strategies are also being explored, where existing drugs are investigated for new therapeutic applications. nih.gov While not directly focused on this compound itself, the principle of identifying compounds with structural similarities to endogenous molecules with beneficial cardiovascular effects is a relevant approach. nih.gov
Neurological Disorders: As detailed in section 4.2.3, analogs of this compound have shown significant potential in treating a variety of neurological disorders. These include:
Neuropathic Pain: Potent TRPV1 antagonists derived from this scaffold have demonstrated analgesic effects in preclinical models of neuropathic pain. nih.gov Additionally, sEH inhibitors have emerged as a promising new class of non-addictive analgesics for this condition. nih.gov
Epilepsy: A novel oxadiazole derivative has been identified as a potent anti-epileptic agent with neuroprotective properties. nih.govmdpi.com
Neurodegenerative and Neuropsychiatric Disorders: The development of selective ligands for dopamine receptors, such as D4, opens up possibilities for new treatments for conditions like schizophrenia. nih.gov The neuroprotective effects observed with some benzoic acid derivatives also suggest potential applications in diseases like Alzheimer's and Parkinson's. nih.govnih.gov
The dual potential of this chemical class in both cardiovascular and neurological applications underscores its versatility and importance in medicinal chemistry.
Mechanism of Action Investigations
Molecular Docking and Computational Modeling of Ligand-Target Interactions
Molecular docking and computational modeling have been instrumental in elucidating the mechanisms of action of this compound analogs at the molecular level. globalscientificjournal.com These in silico techniques provide valuable insights into how these compounds bind to their respective protein targets, guiding the rational design of more potent and selective inhibitors.
For instance, in the development of α-glucosidase inhibitors, molecular docking studies have been used to predict the binding interactions of novel 1,2-benzothiazine derivatives with the active site of the enzyme. mdpi.com These studies have revealed key interactions with amino acid residues such as Asp203, Asp542, Asp327, His600, and Arg526, which are crucial for the inhibitory activity. mdpi.com Similarly, docking studies on bavachalcone, a chalcone (B49325) compound, have shown that it forms hydrogen bonds with key residues in the α-glucosidase active site, explaining its potent inhibitory effect. scielo.br
In the context of sEH inhibition, molecular modeling has been used to rationalize the results of in vitro screening and to understand the structure-activity relationships within a library of inhibitors. nih.gov These models can predict how subtle changes in the inhibitor's structure, such as the substitution of a urea (B33335) with a sulfonamide, can alter the binding mode and interactions with the enzyme's active site. nih.gov
Molecular docking has also been employed to study the binding of benzoic acid derivatives to other targets, such as the main protease of SARS-CoV-2. mdpi.com These studies help in identifying potential antiviral agents by predicting their binding affinity and interactions with the active site residues.
The following table summarizes the key findings from molecular docking and computational modeling studies:
| Compound Class/Analog | Target Enzyme/Protein | Key Insights from Docking/Modeling |
| 1,2-Benzothiazine derivatives | α-Glucosidase | Identified key binding interactions with active site residues mdpi.com |
| Bavachalcone | α-Glucosidase | Revealed hydrogen bonding with key residues as the basis for inhibition scielo.br |
| Soluble Epoxide Hydrolase Inhibitors | Soluble Epoxide Hydrolase | Rationalized structure-activity relationships and guided inhibitor design nih.gov |
| Benzoic Acid Derivatives | SARS-CoV-2 Main Protease | Predicted binding affinities and identified potential antiviral candidates mdpi.com |
In Vitro and In Vivo Pharmacological Studies
The biological activities of this compound and its analogs have been extensively validated through a combination of in vitro and in vivo pharmacological studies. globalscientificjournal.com These studies are essential for confirming the therapeutic potential of these compounds and for understanding their effects in a biological context.
In Vitro Studies:
Enzyme Inhibition Assays: The inhibitory potency of these compounds against enzymes like α-glucosidase and sEH is determined using in vitro assays. mdpi.comnih.gov These assays typically measure the rate of the enzymatic reaction in the presence and absence of the inhibitor, allowing for the calculation of parameters like the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell-Based Assays: The effects of these compounds on cellular processes are investigated using various cell-based assays. For example, the neuroprotective effects of benzoic acid derivatives have been assessed by measuring their ability to prevent cell death in neuronal cell cultures exposed to neurotoxic insults. nih.gov The anti-inflammatory effects have been studied by measuring the production of inflammatory mediators like nitric oxide in microglial cells. nih.gov
In Vivo Studies:
Animal Models of Disease: The therapeutic efficacy of these compounds is evaluated in animal models that mimic human diseases. For instance, the anti-epileptic activity of GM-90432 was confirmed in both zebrafish and mouse models of epilepsy. nih.govmdpi.com The analgesic effects of TRPV1 antagonists and sEH inhibitors have been demonstrated in rodent models of neuropathic pain. nih.govnih.gov
Pharmacokinetic Studies: The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are assessed in vivo. These studies are crucial for determining the bioavailability and in vivo stability of the compounds, which are key factors for their development as drugs. nih.gov
The combination of in vitro and in vivo studies provides a comprehensive pharmacological profile of these compounds, paving the way for their potential clinical development.
Cell-Based Assays and Signaling Pathway Analysis
Cell-based assays and signaling pathway analysis are critical for dissecting the molecular mechanisms underlying the biological effects of this compound analogs. These studies provide a deeper understanding of how these compounds modulate cellular functions and signaling cascades.
For example, in the investigation of neuroprotective effects, cell-based assays are used to determine how these compounds protect neurons from various stressors. nih.gov This can involve assessing changes in cell viability, apoptosis (programmed cell death), and oxidative stress levels in response to treatment with the compound.
Signaling pathway analysis can then be used to identify the specific molecular pathways that are modulated by the compound. For instance, the anti-inflammatory effects of some benzoic acid derivatives have been linked to their ability to regulate the Nrf2 signaling pathway, which plays a key role in the cellular antioxidant response. nih.gov
In the context of epilepsy, neurochemical profiling in a zebrafish model revealed that the anti-epileptic compound GM-90432 modulates multiple signaling pathways. nih.govmdpi.com It was found to alter the levels of various neurotransmitters and neurosteroids, suggesting that its anti-seizure effects are mediated through a complex interplay of different signaling systems. nih.govmdpi.com Specifically, it was shown to influence GABAergic and serotonergic signaling, as well as the levels of neurosteroids that can modulate neuronal excitability. mdpi.com
The following table highlights some of the key findings from cell-based assays and signaling pathway analysis:
| Compound/Analog | Cellular Effect | Implicated Signaling Pathway(s) |
| 4-Hydroxybenzoic acid | Neuroprotection | Protection against oxidative stress and excitotoxicity nih.gov |
| Protocatechuic acid | Anti-inflammatory | Regulation of nitric oxide production nih.gov |
| GM-90432 | Anti-epileptic | Modulation of GABAergic, serotonergic, and neurosteroid signaling nih.govmdpi.com |
These studies are crucial for identifying the molecular targets of these compounds and for understanding their precise mechanisms of action, which is essential for their further development as therapeutic agents.
Computational Chemistry and Theoretical Investigations of 3 4 Fluoro Benzyl Benzoic Acid
Quantum Chemical Calculations and Molecular Geometry Optimization
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of a molecule. These calculations provide a basis for predicting various molecular properties.
Density Functional Theory (DFT) and ab initio methods are cornerstones of quantum chemical calculations. Studies on benzoic acid derivatives, including fluorinated ones, have utilized these methods to determine optimized geometrical parameters and vibrational frequencies. nih.govnih.gov For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to verify the stability of structures derived from 4-fluorobenzoic acid. researchgate.net Such calculations are crucial for understanding the impact of substituents, like the fluorine atom, on the geometry of the benzene (B151609) ring and the carboxylic acid group.
Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), have also been applied to study aminobenzoic acid molecules, providing a framework for understanding the electronic properties of related benzoic acid derivatives. oulu.fi These methods are instrumental in obtaining accurate molecular geometries and orbital energies. oulu.fi
A study on a co-crystal of 4-fluorobenzoic acid with 2-aminobenzothiazole (B30445) employed DFT to complement experimental findings from X-ray diffraction, highlighting the synergy between theoretical and experimental approaches. eurjchem.com
Table 1: Selected Optimized Geometrical Parameters of 4-Fluorobenzoic Acid (Example Data) This table is illustrative and based on typical results from DFT calculations for similar molecules. Actual values can vary based on the level of theory and basis set used.
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C-F | 1.35 | ||
| C=O | 1.22 | ||
| C-O | 1.35 | ||
| O-H | 0.97 | ||
| C-C (ring) | 1.39 - 1.41 | ||
| C-C=O | 120.5 | ||
| O=C-O | 123.0 | ||
| C-O-H | 108.5 | ||
| F-C-C-C | 180.0 |
The conformational landscape of a molecule dictates its shape and, consequently, its interactions with its environment. For 4-fluorobenzoic acid, the primary conformational flexibility arises from the rotation of the carboxylic acid group relative to the benzene ring. Computational methods can map the potential energy surface associated with this rotation.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular behavior over time, capturing conformational changes and interactions with solvent molecules. youtube.com While specific MD simulations for 4-fluorobenzoic acid are not prominently documented in the reviewed literature, studies on benzoic acid in confined spaces offer insights into the methodology. nih.gov
An MD simulation of 4-fluorobenzoic acid in a solvent like water would reveal how the molecule's conformation is influenced by the surrounding solvent molecules. Key aspects to be investigated would include the stability of the planar conformer, the dynamics of the carboxylic acid group's rotation, and the formation and lifetime of hydrogen bonds between the carboxylic acid group and water molecules. Such simulations are crucial for understanding the molecule's behavior in a biological or chemical system. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For derivatives of 4-fluorobenzoic acid, QSAR studies can be instrumental in designing new molecules with enhanced biological activities. globalscientificjournal.com
For example, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents revealed that inhibitory activity increases with hydrophobicity, molar refractivity, and the presence of a hydroxyl group. nih.gov Although this study did not specifically include 4-fluorobenzoic acid derivatives, the principles are directly applicable. A QSAR model for a series of 4-fluorobenzoyl derivatives could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and correlating them with a measured biological activity, such as enzyme inhibition or antimicrobial effects. nih.gov Such models can guide the synthesis of new, more potent compounds. mdpi.com
Prediction of Spectroscopic Parameters
Computational methods are highly effective in predicting spectroscopic parameters, which can aid in the interpretation of experimental spectra. For 4-fluorobenzoic acid, DFT calculations can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govresearchgate.net
Studies on similar molecules like p-cyanobenzoic acid and 2,3,4-tri-fluoro-benzoic acid have shown that vibrational frequencies calculated using DFT methods are in good agreement with experimental FTIR and Raman spectra. nih.govnih.gov These calculations also allow for a detailed assignment of the vibrational modes. researchgate.net For 4-fluorobenzoic acid, such calculations would predict the characteristic stretching frequencies of the C=O, C-F, and O-H bonds, as well as the various bending and ring modes. nist.gov
Similarly, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated and compared with experimental data to confirm the molecular structure. nih.gov
Table 2: Predicted Vibrational Frequencies for 4-Fluorobenzoic Acid (Example Data) This table is illustrative and based on typical results from DFT calculations for similar molecules. All values are in cm⁻¹.
| Vibrational Mode | Predicted Frequency (Unscaled) | Predicted Frequency (Scaled) | Experimental Frequency |
|---|---|---|---|
| O-H stretch | 3750 | 3550 | ~3000 (broad, in solid) |
| C=O stretch | 1780 | 1730 | ~1680-1710 |
| C-F stretch | 1250 | 1220 | ~1220-1240 |
Ligand-Based and Structure-Based Drug Design Approaches
The principles of drug design can be applied to 4-fluorobenzoic acid and its derivatives to explore their potential as therapeutic agents. axispharm.com
Ligand-Based Drug Design: In the absence of a known 3D structure of a biological target, ligand-based methods can be employed. fiveable.menih.gov If a series of 4-fluorobenzoic acid derivatives with known biological activity is available, a pharmacophore model can be developed. This model would define the essential chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. This pharmacophore can then be used to screen virtual libraries of compounds to identify new potential hits. temple.edu
Structure-Based Drug Design: If the 3D structure of a target protein is known, structure-based drug design can be utilized. slideshare.net Molecular docking simulations can be performed to predict the binding mode and affinity of 4-fluorobenzoic acid or its derivatives within the active site of the target. researchgate.net For instance, derivatives of 4-fluorobenzoic acid have been synthesized and their interactions with enzymes like urease have been studied using molecular docking to understand their binding modes. researchgate.net This information can guide the modification of the molecule to improve its binding affinity and selectivity. The metabolism of drugs containing a 4-fluorobenzyl moiety has also been investigated, which is a critical aspect of drug design. acs.org
Materials Science and Other Applications of 3 4 Fluoro Benzyl Benzoic Acid and Its Derivatives
Application as Building Blocks in Organic Synthesis
The strategic placement of functional groups—a carboxylic acid and a fluorinated phenyl ring—positions 3-(4-fluoro-benzyl)-benzoic acid and its isomers as versatile building blocks in synthetic organic chemistry.
Benzoic acid and its derivatives are fundamental precursors for a wide array of more complex molecules. tu-braunschweig.de The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, providing a gateway to diverse chemical structures. For instance, fluorinated benzoic acids are used in the synthesis of specialized compounds like benzimidazoles and benzoselenazoles. ossila.com The fluorobenzyl portion of the molecule can influence the reactivity and properties of the final products.
Derivatives of fluorobenzoic acid are employed to create heterocyclic compounds with significant biological interest, such as oxadiazoles. globalscientificjournal.comresearchgate.net The synthesis often involves multi-step reactions starting from a fluorobenzoic acid precursor, which is converted to a hydrazide and then cyclized to form the oxadiazole ring. globalscientificjournal.comresearchgate.net This scaffold can be further modified to produce a library of related compounds for various research applications. globalscientificjournal.comresearchgate.net
The fluorinated phenyl and benzoic acid moieties are common features in many active pharmaceutical ingredients (APIs). The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. Consequently, compounds like this compound serve as important intermediates in medicinal chemistry.
For example, fluorinated benzoic acid derivatives are crucial in developing potassium channel openers for conditions like epilepsy. ossila.com They are also used to synthesize inhibitors of anti-apoptotic proteins such as Mcl-1 and Bfl-1, which are targets in cancer therapy. nih.gov Research has shown that pyrazole (B372694) derivatives synthesized from fluorophenyl-containing benzoic acids exhibit potent antibacterial properties, acting as inhibitors of fatty acid biosynthesis in bacteria. nih.gov The general class of benzoic acid derivatives is also explored for local anesthetic properties. slideshare.net
Role in Advanced Materials and Nanotechnology
The unique properties imparted by the fluorobenzyl and carboxylic acid groups allow these molecules to be used in the fabrication of advanced materials and for surface functionalization.
Carboxylic acids are effective anchoring groups for creating self-assembled monolayers (SAMs) on various oxide and metal surfaces. mdpi.comrsc.org These organized molecular layers can dramatically alter the surface properties, such as wettability, adhesion, and chemical resistance. researchgate.netnih.gov The fluorinated tail of this compound would orient away from the surface, creating a low-energy, hydrophobic interface. researchgate.net
Fluorinated SAMs are known for their exceptional chemical stability and are used to create liquid-repellent surfaces. researchgate.net In the field of organic electronics, such as perovskite solar cells, SAMs are used as interfacial layers to improve device efficiency and stability by controlling the interface properties and enhancing the quality of the perovskite film. rsc.orgresearchgate.net While specific studies on this compound for SAMs are not prevalent, the application of similar fluorinated benzoic acids is well-documented for inhibiting atomic layer deposition and modifying surface energies. mdpi.com
The carboxylic acid group readily deprotonates to form a carboxylate, which is an excellent ligand for coordinating with metal ions. This allows for the construction of a wide range of coordination polymers and organometallic complexes. ijpsr.com A derivative, 3-fluoro-4-(trifluoromethyl)benzoic acid, has been used to create pH-tuneable magnetic organometallic clusters with dysprosium ions that exhibit slow magnetic relaxation. ossila.com
Schiff base derivatives formed from related amino-benzoic acids can chelate with various transition metal ions (e.g., Mn(II), Co(II), Ni(II), Cu(II)) to form stable complexes. ijpsr.com The resulting organometallic compounds can have interesting magnetic, electronic, and catalytic properties, making them suitable for applications in materials science.
Analytical Reagents and Derivatization Agents in Chemical Analysis
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a specific analytical method, such as chromatography or mass spectrometry.
While direct evidence for the use of this compound as a standard analytical reagent is limited, related compounds have shown significant utility. For instance, 3-(chlorosulfonyl)benzoic acid has been developed as a novel derivatizing agent for the sensitive analysis of lipids like sterols and acylglycerols by liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov This process, known as charge-switch derivatization, improves ionization efficiency and detection sensitivity. nih.gov Given its structural features, it is conceivable that this compound or its activated forms (e.g., acid chloride) could be explored for similar purposes, particularly for tagging analytes with a fluorinated moiety for detection by fluorine-specific methods or to enhance chromatographic separation.
Future Directions and Emerging Research Avenues for 3 4 Fluoro Benzyl Benzoic Acid
Exploration of Novel Biological Targets and Therapeutic Areas
The structural framework of 3-(4-Fluoro-benzyl)-benzoic acid, featuring two aromatic rings linked by a methylene (B1212753) bridge, is a common motif in biologically active compounds. This suggests that it could interact with a variety of biological targets, opening up numerous therapeutic possibilities.
Future research should focus on screening this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. Based on the activities of structurally related benzoic acid derivatives, several areas appear particularly promising. For instance, various benzoic acid derivatives have been identified as inhibitors of enzymes like acetylcholinesterase and carbonic anhydrases, which are implicated in neurodegenerative diseases such as Alzheimer's disease. nih.gov Therefore, evaluating the inhibitory potential of this compound against these enzymes could be a fruitful line of inquiry.
Another critical area of investigation is oncology. The Bcl-2 family of proteins, which are key regulators of apoptosis, are often dysregulated in cancer cells. nih.gov Small molecules that can inhibit anti-apoptotic members of this family, such as Mcl-1 and Bfl-1, are of significant interest as potential cancer therapeutics. nih.gov Given that some 2,5-substituted benzoic acid derivatives have shown promise as dual inhibitors of Mcl-1 and Bfl-1, it would be logical to explore whether this compound or its analogs could exhibit similar activity. nih.gov
The following table outlines potential biological targets and the corresponding therapeutic areas for future investigation.
| Potential Biological Target | Therapeutic Area | Rationale based on Structurally Related Compounds |
| Acetylcholinesterase | Alzheimer's Disease | Benzoic acid derivatives have shown inhibitory activity. nih.gov |
| Carbonic Anhydrases (hCAs) | Alzheimer's Disease, Glaucoma | Benzoic acid derivatives have been identified as hCA inhibitors. nih.gov |
| Mcl-1 and Bfl-1 | Cancer | Substituted benzoic acids have demonstrated dual inhibitory effects. nih.gov |
| Dihydrofolate Reductase | Cancer, Infectious Diseases | Some benzoic acid derivatives are known to inhibit this enzyme. researchgate.net |
| Tubulin | Cancer | Fluoro-analogs of combretastatins, which share structural similarities, are potent tubulin polymerization inhibitors. nih.gov |
Development of Advanced Synthetic Methodologies with Sustainability Focus
The synthesis of diarylmethanes, the structural class to which this compound belongs, has traditionally relied on methods that are not always environmentally benign. Future research must prioritize the development of advanced, sustainable synthetic methodologies for this compound and its derivatives.
Green chemistry principles offer a roadmap for these efforts. brazilianjournals.com.brbrazilianjournals.com.br This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions. For instance, the development of catalytic methods that avoid stoichiometric amounts of toxic reagents is a key goal. Metal-free catalytic systems, such as those employing B(C6F5)3 and HFIP, have shown promise for the synthesis of difluoromethylated diarylmethanes and could be adapted for this compound. rsc.org Similarly, photoredox catalysis offers a sustainable approach for C-C bond formation. researchgate.net
The use of biomass-derived starting materials is another important aspect of sustainable synthesis. rsc.orgescholarship.org Research into converting lignin-based benzoic acid derivatives into valuable pharmaceutical ingredients is an active area that could potentially be leveraged for the synthesis of this compound. rsc.org
The following table summarizes some sustainable synthetic approaches that could be explored.
| Synthetic Approach | Key Features | Potential Advantages |
| Metal-Free Catalysis | Avoids the use of heavy metals. | Reduced toxicity and environmental impact. rsc.org |
| Photoredox Catalysis | Uses light as an energy source. | Mild reaction conditions and high functional group tolerance. researchgate.net |
| Biomass-Derived Feedstocks | Utilizes renewable resources like lignin. | Reduced reliance on fossil fuels. rsc.org |
| Flow Chemistry | Continuous processing in microreactors. | Improved safety, efficiency, and scalability. |
| Water-Based Synthesis | Employs water as a solvent. | Environmentally friendly and cost-effective. brazilianjournals.com.br |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. acs.orgmdpi.comsoftwaremind.com The integration of these computational tools will be crucial for accelerating the development of this compound and its analogs.
Furthermore, machine learning models can be trained on existing data to predict the biological activity, toxicity, and metabolic stability of new compounds before they are synthesized. nih.govacs.orgnih.gov This predictive power allows researchers to prioritize the most promising candidates for experimental testing, thereby saving time and resources. biorxiv.orgbiorxiv.org For example, a model could be developed to predict the binding affinity of this compound derivatives to a particular enzyme, guiding the synthesis of more potent inhibitors.
The following table highlights key applications of AI and ML in the research and development of this compound.
| AI/ML Application | Description | Potential Impact |
| De Novo Drug Design | Generative models create novel molecular structures. | Rapidly identifies new drug candidates with desired properties. softwaremind.com |
| Activity Prediction | ML models predict the biological activity of compounds. | Prioritizes synthesis of the most promising molecules. nih.govbiorxiv.org |
| ADMET Prediction | AI predicts absorption, distribution, metabolism, excretion, and toxicity. | Reduces late-stage failures by identifying potential liabilities early. |
| Target Identification | AI analyzes biological data to identify new drug targets. | Uncovers novel therapeutic opportunities for the compound. nih.gov |
| High-Throughput Screening Analysis | ML algorithms analyze large screening datasets to identify hits. | Accelerates the identification of active compounds. |
Investigation of Metabolomic and Toxicological Profiles in Advanced Systems
A thorough understanding of a compound's metabolic fate and toxicological profile is essential for its development as a therapeutic agent. Future research on this compound must include comprehensive metabolomic and toxicological studies using advanced in vitro and in vivo systems.
Metabolism studies will aim to identify the major metabolic pathways and the enzymes responsible for the biotransformation of the compound. Based on the metabolism of similar structures like benzyl (B1604629) benzoate (B1203000) and benzoic acid, it is likely that this compound undergoes hydrolysis and oxidation. nih.govnih.gov Studies using human liver microsomes and other in vitro systems can provide initial insights into its metabolic stability and the formation of potentially reactive metabolites. nih.gov For instance, the metabolism of lapatinib, which contains a 3-fluorobenzyl group, results in the formation of a benzoic acid derivative, suggesting a similar pathway could be relevant here. acs.org
The following table outlines key aspects of future metabolomic and toxicological investigations.
| Investigation Area | Methods | Key Endpoints |
| Metabolic Stability | Human liver microsomes, hepatocytes. | Half-life, clearance rate. |
| Metabolite Identification | LC-MS/MS, NMR. | Structure of major metabolites. nih.gov |
| Enzyme Phenotyping | Recombinant human enzymes. | Identification of specific metabolizing enzymes (e.g., CYPs). |
| Cytotoxicity | Various cell lines (e.g., HepG2). | IC50 values. |
| Genotoxicity | Ames test, micronucleus assay. | Assessment of mutagenic and clastogenic potential. |
| Organ-Specific Toxicity | In vivo rodent studies, organoids. | Histopathological changes, serum biomarkers. nih.govrjsocmed.com |
Q & A
Q. Key Optimization Steps :
- Use anhydrous solvents and inert atmospheres to prevent side reactions.
- Purify via column chromatography (SiO₂, gradient elution) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
Q. Critical Considerations :
- Include exact exchange terms (e.g., hybrid functionals like B3LYP) to improve accuracy for aromatic systems .
- Validate with experimental UV-Vis spectra (λ_max ~270 nm for π→π* transitions) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound?
Methodological Answer:
Contradictions in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:
- Assay Conditions : Adjust pH (carboxyl group pKa ~4.2 affects solubility) or use DMSO concentrations <0.1% to avoid cytotoxicity .
- Structural Analogues : Compare activity of this compound with derivatives lacking the fluorine or benzyl group to isolate pharmacophoric features .
- Target-Specific Studies : Perform SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proteins like COX-2 or kinases .
Q. Example Workflow :
Synthesize analogues (e.g., 3-benzyl-benzoic acid, 4-Fluoro-benzyl variants).
Test in parallel under standardized assay conditions.
Use molecular docking (AutoDock Vina) to correlate activity with binding poses .
Advanced: What strategies enhance the binding affinity of this compound to biological targets?
Methodological Answer:
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 5-position to increase acidity of the carboxyl group, improving ionic interactions with basic residues .
- Bioisosteric Replacement : Replace the benzyl group with a thiophene ring to maintain aromaticity while altering steric bulk .
- Prodrug Design : Esterify the carboxyl group to improve membrane permeability, with in-situ hydrolysis releasing the active form .
Q. SAR Study Example :
| Derivative | COX-2 IC₅₀ (µM) | LogP |
|---|---|---|
| Parent Compound | 12.3 | 2.8 |
| 5-Nitro Derivative | 5.6 | 3.1 |
| Thiophene Analog | 8.9 | 2.5 |
Advanced: How can researchers validate the metabolic stability of this compound in preclinical studies?
Methodological Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (Cl_int) .
- Phase I Metabolism Identification : Use high-resolution MS to detect hydroxylated or defluorinated metabolites. For example, CYP3A4 may oxidize the benzyl group .
- Stability in Plasma : Assess degradation over 24 hours at 37°C. Add protease inhibitors if carboxyl esterification is observed .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
